molecular formula C19H22N2O4S B2619124 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922004-87-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2619124
CAS No.: 922004-87-3
M. Wt: 374.46
InChI Key: MECLOUNGCDUVLX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight: 324.4 g/mol
  • CAS Number: 921540-32-1
  • Chemical Classification: Sulfonamide derivative with a benzoxazepine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby preventing normal enzymatic function. This is particularly relevant in the context of cysteinyl proteinases and other therapeutic targets.
  • Receptor Modulation: Interaction with cellular receptors can alter signal transduction pathways, impacting various cellular responses and potentially leading to therapeutic effects.
  • Disruption of Cellular Processes: The compound may interfere with critical cellular processes such as DNA replication and protein synthesis, contributing to its cytotoxic effects on certain cell lines.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity:
    • In vitro studies have demonstrated effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed comparable or superior activity relative to standard antibiotics .
  • Antifungal Activity:
    • The compound has exhibited antifungal properties against pathogens such as Candida albicans, indicating potential for use in treating fungal infections .
  • Anticancer Potential:
    • Preliminary studies suggest that this sulfonamide derivative may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Showed antifungal effects against Candida albicans and other fungal strains.
Indicated potential anticancer activity through apoptosis induction in specific cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazepine Core:
    • The initial step involves constructing the benzoxazepine framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups:
    • Subsequent steps include the introduction of the sulfonamide group and methyl substitutions to achieve the final structure.

These synthetic routes are crucial for optimizing yield and purity for further biological evaluation.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-5-6-13(2)17(9-12)26(23,24)21-14-7-8-16-15(10-14)20-18(22)19(3,4)11-25-16/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECLOUNGCDUVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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